molecular formula C24H21Cl2N3S2 B2876519 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344274-60-8

3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No. B2876519
CAS RN: 344274-60-8
M. Wt: 486.47
InChI Key: QCIUCXARCPZTBG-UHFFFAOYSA-N
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Description

The compound is a type of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the sulfanyl groups attached to the benzyl groups suggests that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, along with benzyl groups substituted with chlorine atoms and sulfanyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, the sulfanyl groups, and the chlorine-substituted benzyl groups would all contribute to its properties .

Scientific Research Applications

Synthesis and Antitumor Activity

One study discusses the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including triazole derivatives. These compounds were evaluated for their in vitro antitumor activity against various cell lines, showing promising results which suggest potential applications in cancer treatment (Guo-qiang Hu et al., 2008).

Antimicrobial Activities

Another area of application for triazole derivatives includes their antimicrobial properties. A series of novel sulfanilamide-derived 1,2,3-triazole compounds showed significant antibacterial and antifungal activities in vitro, indicating their potential as antimicrobial agents (Xian-Long Wang et al., 2010).

Chemical Synthesis and Functionalization

The chemical reactivity and functionalization of triazole compounds are significant for their scientific applications. Research has focused on the synthesis of triazole derivatives through reactions such as alkylation, amino(hydroxy)methylation, and cyanoethylation, leading to a variety of triazole compounds with potential biological and industrial applications (M. A. Kaldrikyan et al., 2016).

Antifungal Activities

Triazole derivatives have also been synthesized and tested for their antifungal activities against various pathogens, indicating their potential use in developing antifungal agents. Some compounds exhibited better antifungal activities than the reference drug, triadimefon (Yang Qingcu, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. Many 1,2,4-triazoles have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. Given the interesting structure of this compound, it could be a subject of study in the fields of organic chemistry and medicinal chemistry .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3S2/c1-17-7-9-18(10-8-17)14-31-24-28-27-23(29(24)21-5-3-2-4-6-21)16-30-15-19-11-12-20(25)13-22(19)26/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIUCXARCPZTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

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